3-Octen-2-one is an organic compound belonging to the class of ketones. [] It is a naturally occurring volatile compound found in various sources. [, , , , , , , , ] In scientific research, 3-Octen-2-one serves as a valuable tool for studying flavor and aroma profiles, investigating lipid oxidation processes, and evaluating food quality and stability. It has been identified as a key contributor to the aroma of various foods and beverages, including cooked meat, [] mushrooms, [] tea, [] ginseng, [] and milk powder. [, ]
Related Compounds
Hexanal
Compound Description: Hexanal is a straight-chain aldehyde with a six-carbon backbone. It is a volatile compound with a pungent, grassy, and green odor. Hexanal is commonly found in various food products and is often associated with lipid oxidation and the development of off-flavors, particularly in plant-based foods [, , , , , ].
Relevance: Hexanal is a significant marker of lipid oxidation, a process that can also lead to the formation of 3-octen-2-one. Both compounds are often found together in oxidized food products, contributing to their rancid odor. Specifically, research has indicated that the emission amounts of hexanal increase alongside 3-octen-2-one in almond samples contaminated with aflatoxin [].
Heptanal
Compound Description: Heptanal, similar to hexanal, is a straight-chain aldehyde but possesses a seven-carbon backbone. This volatile compound exhibits a fatty, pungent, and citrusy odor. Like hexanal, heptanal is also recognized as a marker of lipid oxidation and can contribute to off-flavors in foods [, , , , ].
Relevance: As both heptanal and 3-octen-2-one are products of lipid oxidation, they often appear together in deteriorating food products, contributing to the undesirable rancid aroma. Studies have shown a simultaneous increase in the emission amounts of heptanal and 3-octen-2-one in almond samples contaminated with aflatoxin [].
Octanal
Compound Description: Octanal is an eight-carbon straight-chain aldehyde. It is a volatile compound characterized by a citrus-like, fatty, and slightly orange peel odor. Octanal is widely found in various food products and is commonly associated with the development of undesirable flavors when lipid oxidation occurs [, , , , , ].
Relevance: Octanal is considered a significant marker of lipid oxidation, much like 3-octen-2-one. Their frequent co-occurrence in oxidized food products, particularly those containing fats and oils, suggests a common origin. The presence of both compounds points towards oxidative degradation and the development of rancid off-flavors in food. For example, both compounds are considered main rancid compounds of cured meat products [].
(E)-2-Octenal
Compound Description: (E)-2-Octenal is an eight-carbon unsaturated aldehyde containing a double bond in the trans configuration. It is a volatile compound with a strong, pungent, and fatty odor often described as "metallic" or "mushroom-like." (E)-2-Octenal is commonly found in various foods, including mushrooms, and is often associated with lipid oxidation and off-flavors [, , , ].
1-Octen-3-ol
Compound Description: 1-Octen-3-ol is an eight-carbon unsaturated alcohol with a double bond at the first carbon. It is a volatile compound with a distinct mushroom-like, earthy, and slightly metallic odor. 1-Octen-3-ol is commonly found in various food products, particularly mushrooms, and can contribute to both desirable and undesirable flavors depending on its concentration and the specific food matrix [, , , ].
1-Octen-3-one
Compound Description: 1-Octen-3-one is an eight-carbon unsaturated ketone with a double bond at the first carbon. It is a volatile compound that exhibits a strong mushroom-like, earthy, and somewhat metallic odor. 1-Octen-3-one is commonly found in various food products, particularly mushrooms, and contributes to their characteristic aroma [, ].
2-Heptanone
Compound Description: 2-Heptanone is a seven-carbon ketone with the carbonyl group located at the second carbon. It is a volatile compound with a characteristic fruity, rum-like, and slightly pungent odor. 2-Heptanone is commonly found in various food products, including fruits and fermented products, and can contribute to their aroma profiles [, , , , ].
2-Nonanone
Compound Description: 2-Nonanone is a nine-carbon ketone with the carbonyl group at the second carbon. It possesses a waxy, fruity, and slightly cheesy odor. This volatile compound is commonly found in various food products and can contribute to their aroma profiles [, ].
Relevance: While 2-nonanone is a nine-carbon ketone and 3-octen-2-one is an eight-carbon unsaturated ketone, their co-occurrence in stored almonds suggests a potential association with oxidative processes []. Although they differ in structure and aroma characteristics, their presence can indicate lipid oxidation and contribute to the overall flavor profile of the product.
2-Pentylfuran
Compound Description: 2-Pentylfuran is a heterocyclic compound with a five-membered ring containing four carbon atoms and one oxygen atom. A pentyl group is attached to the ring at the second position. It has a beany, earthy, and slightly nutty aroma. 2-Pentylfuran is often associated with legume flavors and can be found in various food products [, , ].
Relevance: Although structurally unrelated to 3-octen-2-one, 2-pentylfuran is often mentioned alongside it in studies analyzing the volatile profiles of foods, especially those undergoing oxidative changes [, ]. Both compounds can contribute to the overall aroma of food products and their co-occurrence might indicate shared pathways of formation or degradation during processing or storage.
3-Methylbutanal
Compound Description: 3-Methylbutanal is a branched-chain aldehyde with a five-carbon backbone and a methyl group at the third carbon. It is a volatile compound with a pungent, malty, and slightly chocolate-like odor. 3-Methylbutanal is commonly found in various food products and is often associated with fermentation and Maillard reactions [].
Relevance: While structurally different from 3-octen-2-one, 3-methylbutanal is often studied in conjunction with it when analyzing the volatile profiles of foods, particularly those undergoing oxidative or thermal processing []. Their co-occurrence and changes in concentration can provide insights into the flavor profile and quality of the food product.
(E)-2-Nonenal
Compound Description: (E)-2-Nonenal is a nine-carbon unsaturated aldehyde with a double bond in the trans configuration at the second carbon. It is a volatile compound characterized by a strong, fatty, and cucumber-like odor. (E)-2-Nonenal is commonly found in various food products, including cucumbers and melons, and is often associated with lipid oxidation and off-flavors [, ].
Nonanal
Compound Description: Nonanal is a nine-carbon straight-chain aldehyde with a fatty, citrusy, and slightly waxy odor. It is commonly found in various food products, including citrus fruits and dairy products, and is often associated with lipid oxidation and off-flavors [, , , ].
Source and Classification
3-Octen-2-one, also known as 1-hexenyl methyl ketone, is classified as an unsaturated ketone with the molecular formula C8H14O and a molecular weight of approximately 126.20 g/mol. It is recognized for its distinctive earthy and sweet aroma, often described as having notes reminiscent of mushrooms and blueberries. This compound is naturally found in various food sources such as asparagus, roasted nuts, and certain wines. It is utilized primarily in the flavoring and fragrance industries due to its appealing scent profile.
Synthesis Analysis
Methods of Synthesis
Several methods exist for synthesizing 3-octen-2-one:
Aldol Condensation: A common laboratory method involves the aldol condensation of acetone with hexanal. This reaction typically requires a base catalyst such as sodium hydroxide and occurs under mild conditions to yield the desired product.
Oxidation of Alcohols: Another synthesis route includes the oxidation of 3-octen-2-ol using oxidizing agents like pyridinium chlorochromate or chromium trioxide in acidic conditions.
Catalytic Dehydrogenation: In industrial settings, 3-octen-2-one can be produced via catalytic dehydrogenation of 3-octanol. This process involves passing the alcohol over a catalyst (e.g., copper or zinc oxide) at elevated temperatures.
Biotechnological Methods: Recent advancements have explored biocatalysts, such as specific bacterial strains or enzymes, to convert precursor molecules into 3-octen-2-one under controlled conditions.
Technical Parameters
Reaction Conditions: The aldol condensation typically occurs at room temperature with a reaction time ranging from several hours to overnight.
Catalysts Used: Sodium hydroxide for aldol condensation; pyridinium chlorochromate for oxidation.
Molecular Structure Analysis
The molecular structure of 3-octen-2-one features a carbon chain with a double bond between the second and third carbon atoms and a ketone functional group at the second position. Its structural formula can be represented as follows:
Structure CH3 CH22C O CH=CH CH22
Relevant Data
Molecular Geometry: The compound exhibits a trigonal planar geometry around the carbonyl carbon due to sp² hybridization.
Isomerism: It has stereoisomers due to the presence of a double bond.
Chemical Reactions Analysis
3-Octen-2-one participates in various chemical reactions:
Oxidation Reactions: It can be oxidized to form carboxylic acids; for instance, oxidation with potassium permanganate yields octanoic acid.
Reduction Reactions: Reduction of 3-octen-2-one using reducing agents like sodium borohydride or lithium aluminum hydride produces 3-octanol.
Nucleophilic Substitution: The ketone group can undergo nucleophilic substitution reactions where it can be replaced by other functional groups depending on the nucleophile used.
The mechanism of action for 3-octen-2-one primarily involves its interaction with olfactory receptors:
Binding to Olfactory Receptors: The compound binds to specific olfactory receptors (e.g., OR1D2 and OR5K1) located on olfactory sensory neurons in the nasal epithelium.
Activation of G Proteins: Upon binding, it activates intracellular G proteins (Gαolf), leading to a cascade of cellular responses that contribute to odor perception.
Relevant Data
The activation threshold for olfactory receptors by this compound is significantly low, indicating its potency as an odorant.
Physical and Chemical Properties Analysis
Safety Considerations
It is important to handle this compound with care due to its potential irritative properties upon contact with skin or eyes.
Applications
3-Octen-2-one has diverse applications across various fields:
Flavoring Agent: It is widely used in food products to impart earthy flavors reminiscent of mushrooms or nuts.
Fragrance Component: In perfumery, it contributes to complex scent profiles, enhancing products with its unique aroma.
Biochemical Research: Its interaction with olfactory receptors makes it valuable for studies related to smell perception and sensory biology.
Potential Therapeutic Uses: Ongoing research may explore its role in modulating complex odors and its potential implications in therapeutic contexts related to olfaction.
insoluble in water ; soluble in oil Miscible at room temperature (in ethanol)
Canonical SMILES
CCCCC=CC(=O)C
Isomeric SMILES
CCCC/C=C/C(=O)C
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